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Introduction

Meerwein's salts, named after their discoverer Hans Meerwein, are a class of powerful and

versatile alkylating agents widely used in organic synthesis.[1][2] These trialkyloxonium salts,

most commonly triethyloxonium tetrafluoroborate ([(CH₃CH₂)₃O]⁺[BF₄]⁻) and

trimethyloxonium tetrafluoroborate ([(CH₃)₃O]⁺[BF₄]⁻), are valued for their ability to effect

alkylations under neutral or mild conditions.[1][3] As white, crystalline solids soluble in polar

organic solvents, they serve as potent electrophiles for the alkylation of a wide range of

nucleophiles, including ethers, sulfides, amides, and ketones.[1][4]

This technical guide provides an in-depth overview of the synthesis and preparation of both

triethyloxonium and trimethyloxonium tetrafluoroborate. It includes detailed experimental

protocols derived from established literature, quantitative data for reaction components, and

critical information regarding safe handling and storage.

General Synthesis Principle and Reaction
Mechanism
The most convenient and widely adopted synthesis of Meerwein's salts involves the reaction of

boron trifluoride etherate (a Lewis acid) with a dialkyl ether and epichlorohydrin.[1][4] The

reaction proceeds through the formation of a mixed oxonium ion intermediate. The boron

trifluoride activates the epichlorohydrin, facilitating a nucleophilic attack by the dialkyl ether to

open the epoxide ring. This forms an intermediate which then serves as an alkylating agent for
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another molecule of the dialkyl ether, ultimately yielding the stable trialkyloxonium

tetrafluoroborate salt.[5]
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Figure 1. General reaction mechanism for Meerwein's salt synthesis.

Synthesis of Triethyloxonium Tetrafluoroborate
This preparation, based on the procedure by Meerwein and coworkers, provides a reliable and

high-yield synthesis of triethyloxonium tetrafluoroborate from commercially available reagents.

[4][6]

Experimental Protocol
Apparatus Setup: Assemble a 2-liter, three-necked flask equipped with a mechanical stirrer,

a pressure-equalizing dropping funnel, and a condenser fitted with a drying tube. All

glassware must be oven-dried and assembled while hot, then cooled under a stream of dry

nitrogen to ensure anhydrous conditions.[4]

Reagent Charging: Charge the flask with 500 mL of sodium-dried diethyl ether and 284 g

(2.00 moles) of freshly distilled boron trifluoride etherate.[4][6]

Reaction: Begin stirring the solution and add 140 g (1.51 moles) of epichlorohydrin dropwise

from the dropping funnel. The rate of addition should be controlled to maintain a vigorous

reflux (approximately 1 hour).[6]
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Reaction Completion: After the addition is complete, continue to reflux the mixture for an

additional hour. Then, allow the flask to stand at room temperature overnight, during which

time the product will crystallize.[6]

Isolation: Replace the stirrer with a filter stick (cannula). While maintaining a positive

pressure of dry nitrogen, withdraw the supernatant ether from the crystalline mass.[4]

Washing and Drying: Wash the crystals with three 500-mL portions of sodium-dried diethyl

ether. Transfer the flask to a dry box, collect the colorless crystals on a sintered-glass filter,

and bottle immediately in a stream of dry nitrogen.[4]

Quantitative Data
Reagent

Molar Mass ( g/mol
)

Amount Used Moles

Boron Trifluoride

Etherate
141.93 284 g (252 mL) 2.00

Epichlorohydrin 92.52 140 g (119 mL) 1.51

Diethyl Ether

(Anhydrous)
74.12 500 mL (Solvent)

Product Molar Mass ( g/mol ) Expected Yield Melting Point

Triethyloxonium

Tetrafluoroborate
189.99

244–272 g (85–95%)

[4][6]
91–92 °C (dec.)[4]

Synthesis of Trimethyloxonium Tetrafluoroborate
Trimethyloxonium tetrafluoroborate can be prepared via two primary methods. Method A is a

direct synthesis analogous to the triethyl variant, while Method B utilizes pre-synthesized

triethyloxonium tetrafluoroborate as a reagent.

Method A: Direct Synthesis from Dimethyl Ether
This procedure is a convenient, single-step preparation from inexpensive, commercially

available reagents.[2][3]
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Apparatus Setup: Equip a 500-mL, three-necked flask with a mechanical stirrer, a Dewar

condenser cooled with a dry ice-acetone mixture, and a gas inlet tube. Connect the

condenser outlet to a bubbler. Ensure all glassware is dry.[2]

Reagent Charging: Charge the flask with 80 mL of anhydrous dichloromethane and 38.4 g

(0.271 mole) of boron trifluoride diethyl etherate. Establish a nitrogen atmosphere.[2]

Dimethyl Ether Addition: With gentle stirring, pass dry dimethyl ether gas into the solution

until approximately 75 mL has condensed.[2]

Reaction: Replace the gas inlet tube with a pressure-equalizing dropping funnel containing

28.4 g (0.307 mole) of epichlorohydrin. Add the epichlorohydrin dropwise over 15 minutes

with vigorous stirring. Stir the mixture overnight under a nitrogen atmosphere.[2][3]

Isolation and Washing: Remove the supernatant liquid via a filter stick under nitrogen. Wash

the crystalline product with two 100-mL portions of anhydrous dichloromethane and two 100-

mL portions of sodium-dried diethyl ether.[2][3]

Drying: Dry the salt by passing a stream of dry nitrogen over the crystals until the ether odor

is no longer detectable.[3]

Reagent
Molar Mass ( g/mol
)

Amount Used Moles

Boron Trifluoride

Etherate
141.93 38.4 g (33.3 mL) 0.271

Dimethyl Ether 46.07 ~75 mL (liquid) (Excess)

Epichlorohydrin 92.52 28.4 g (24.1 mL) 0.307

Dichloromethane

(Anhydrous)
84.93 80 mL (Solvent)

Product Molar Mass ( g/mol ) Expected Yield Melting Point

Trimethyloxonium

Tetrafluoroborate
147.94

28–29 g (92.5–96.5%)

[2]

179.6–180.0 °C (dec.)

[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://orgsyn.org/Content/pdfs/procedures/cv6p1019.pdf
https://orgsyn.org/Content/pdfs/procedures/cv6p1019.pdf
https://orgsyn.org/Content/pdfs/procedures/cv6p1019.pdf
https://orgsyn.org/Content/pdfs/procedures/cv6p1019.pdf
https://orgsyn.org/demo.aspx?prep=cv6p1019
https://orgsyn.org/Content/pdfs/procedures/cv6p1019.pdf
https://orgsyn.org/demo.aspx?prep=cv6p1019
https://orgsyn.org/demo.aspx?prep=cv6p1019
https://orgsyn.org/Content/pdfs/procedures/cv6p1019.pdf
https://orgsyn.org/Content/pdfs/procedures/cv6p1019.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219515?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Method B: Synthesis from Triethyloxonium
Tetrafluoroborate
This method relies on an alkyl-exchange reaction where the more reactive triethyloxonium salt

methylates dimethyl ether.[3][7]

Apparatus Setup: In a 1-liter, three-necked flask equipped with a stirrer, gas inlet tube, and

drying tube, dissolve 170 g (0.90 mole) of freshly prepared triethyloxonium tetrafluoroborate

in 500 mL of anhydrous methylene chloride.[7]

Reaction: Immerse the flask in an ice bath. Pass 138 g (3.00 moles) of dry dimethyl ether

into the stirred solution from a tared cylinder over approximately 2 hours. The product will

begin to solidify.[7]

Crystallization: Allow the reaction mixture to stand overnight at room temperature to

complete crystallization.[7]

Isolation and Washing: Withdraw the supernatant methylene chloride from the crystalline

mass using a filter stick under a nitrogen atmosphere. Wash the crystals with three 100-mL

portions of anhydrous methylene chloride.[7]

Drying: Transfer the flask to a dry box. Collect the product on a sintered-glass filter and dry

for 2 hours in a vacuum desiccator.[7]

Reagent
Molar Mass ( g/mol
)

Amount Used Moles

Triethyloxonium

Tetrafluoroborate
189.99 170 g 0.90

Dimethyl Ether 46.07 138 g 3.00

Methylene Chloride

(Anhydrous)
84.93 500 mL (Solvent)

Product Molar Mass ( g/mol ) Expected Yield Melting Point

Trimethyloxonium

Tetrafluoroborate
147.94

114–124 g (86–94%)

[7]
141–143 °C (dec.)[7]
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Experimental Synthesis Workflow
The overall workflow for the synthesis of Meerwein's salt emphasizes the need for strictly

anhydrous conditions at every stage, from initial setup to final storage.

Preparation Reaction Workup & Purification

1. Dry Glassware
(Oven-Dried)

2. Assemble Apparatus
Under Inert Gas (N₂)

3. Charge Anhydrous
Ether & BF₃•OEt₂

4. Add Epichlorohydrin
(Dropwise, Controlled Temp)

5. Stir Overnight
(Crystallization)

6. Isolate Crystals
(Filter Stick under N₂)

7. Wash with
Anhydrous Ether

8. Dry & Store
(Dry Box, Refrigerate)

Final Product:
Pure Meerwein's Salt

Click to download full resolution via product page

Figure 2. Standard experimental workflow for Meerwein's salt synthesis.

Safety, Handling, and Storage
The synthesis and handling of Meerwein's salts require stringent safety protocols due to their

hazardous nature.

Hazards: Trialkyloxonium salts are highly toxic, corrosive, and suspected carcinogens.[5]

They react violently with water.[8] The reagents used in the synthesis, such as boron

trifluoride etherate and epichlorohydrin, are also corrosive and toxic.

Handling: All operations must be conducted in a well-ventilated chemical fume hood.[9]

Rigorously dry, inert conditions are mandatory, as the salts are extremely hygroscopic and

hydrolyze rapidly.[4][8] The use of a dry box for weighing and transferring the final product is

strongly recommended.[4] Appropriate personal protective equipment (PPE), including safety

glasses, a face shield, a lab coat, and chemical-resistant gloves, must be worn at all times.

[8][9]

Storage: Meerwein's salts must be stored in tightly sealed containers under an inert

atmosphere to prevent contact with moisture.[8] It is recommended to store them at low

temperatures (e.g., in a refrigerator at 2–8 °C) to minimize degradation.[8][9] Triethyloxonium

tetrafluoroborate is particularly unstable and should be used within a few days of preparation

or stored indefinitely under anhydrous ether.[4]
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Spills and Waste: In case of a spill, evacuate the area. Do not use water. Cover the spill with

a dry, inert absorbent material and collect it in a sealed container for hazardous waste

disposal.[8] All chemical waste must be disposed of in accordance with local and institutional

regulations.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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